Morpholine

説明

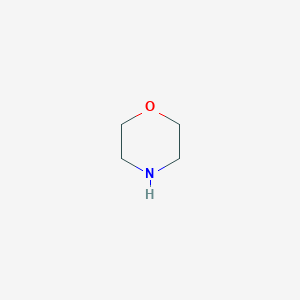

Structure

2D Structure

3D Structure

特性

IUPAC Name |

morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1]) | |

| Record name | Morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025688 | |

| Record name | Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.] | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007 | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3 | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg). | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F]. | |

CAS No. |

110-91-8 | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MORPHOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B2ZCK305O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QD62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F | |

| Record name | MORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1150 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Morpholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MORPHOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/120 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Morpholine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Morpholine: Structure, Properties, and Applications

Introduction

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a simple yet profoundly significant heterocyclic organic compound.[1] Structurally, it is a six-membered ring featuring both an amine and an ether functional group, positioning it as a cyclic amine-ether.[2] This unique arrangement bestows upon this compound a versatile set of physicochemical properties, making it a cornerstone in a multitude of industrial and scientific domains. It presents as a colorless, hygroscopic liquid with a characteristic weak ammonia- or fish-like odor.[1][3] Its industrial importance and wide range of applications stem from its utility as a rubber additive, a corrosion inhibitor, a solvent, and a crucial building block in the synthesis of a vast array of pharmaceuticals and agrochemicals.[4] In medicinal chemistry, the this compound scaffold is recognized as a "privileged structure" due to its frequent appearance in bioactive molecules and its ability to confer advantageous properties such as enhanced solubility, metabolic stability, and bioavailability.[5][6] This guide provides a comprehensive technical overview of this compound's chemical structure, properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Conformational Analysis

This compound is a saturated heterocycle designated as tetrahydro-1,4-oxazine in IUPAC nomenclature.[7] The six-membered ring contains four carbon atoms, one oxygen atom at position 1, and one nitrogen atom at position 4.[8]

Caption: Numbered skeletal formula of the this compound molecule.

The presence of both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the nitrogen and oxygen atoms) is central to its chemical behavior. Like cyclohexane, this compound predominantly adopts a chair conformation to minimize steric and torsional strain. This leads to two distinct conformers based on the orientation of the hydrogen atom on the nitrogen: Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax). Experimental and theoretical studies have shown that the Chair-Eq conformer, where the N-H bond is in the equatorial position, is more stable than the Chair-Ax conformer.[9][10] This conformational preference can significantly influence its reactivity and interactions with biological targets.[9]

Caption: Conformational isomers of this compound.

Physicochemical Properties

The dual functionality of amine and ether within a compact cyclic structure gives this compound a unique and useful set of properties. It is fully miscible with water and many organic solvents, a characteristic that enhances its utility in diverse reaction conditions.[2][3][7]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₉NO | [1][11] |

| Molecular Weight | 87.12 g/mol | [3] |

| CAS Number | 110-91-8 | [1][3] |

| Appearance | Colorless, hygroscopic liquid | [3][7] |

| Odor | Weak ammonia- or fish-like | [1] |

| Density | 1.007 g/cm³ at 20°C | [1] |

| Melting Point | -5 °C (23 °F) | [1][3] |

| Boiling Point | 129 °C (264 °F) | [1][3] |

| Flash Point | 35 °C (95 °F) | [3] |

| Water Solubility | Miscible | [3] |

| pKa (conjugate acid) | 8.36 | [7] |

| Vapor Pressure | 11 mbar @ 20 °C | [12] |

| Refractive Index | 1.454-1.455 | [13] |

As a secondary amine, this compound is basic, and its conjugate acid is known as morpholinium.[1] For instance, it reacts with hydrochloric acid to form the salt morpholinium chloride.[1] The presence of the electron-withdrawing ether oxygen atom renders the nitrogen less nucleophilic and less basic compared to structurally similar secondary amines like piperidine.[1][4]

Synthesis of this compound

Industrially, this compound is produced via several established methods. The two most prominent commercial routes are the dehydration of diethanolamine and the reaction of diethylene glycol with ammonia.

-

Dehydration of Diethanolamine: This was a major production method where diethanolamine is heated in the presence of a strong acid, such as concentrated sulfuric acid, to induce dehydration and cyclization. The resulting mixture is then neutralized with an alkali to liberate the free this compound base, which is subsequently purified by distillation.

-

Reductive Amination of Diethylene Glycol: This has become the predominant modern method due to its efficiency.[14][15] Diethylene glycol and ammonia are reacted at high temperatures (150–400°C) and pressures in the presence of hydrogen and a hydrogenation catalyst, typically containing metals like copper, nickel, or cobalt.[14][15][16] The this compound is then recovered from the crude reaction mixture by fractional distillation.[15]

Caption: Primary industrial synthesis routes for this compound.

Reactivity and Key Chemical Reactions

This compound exhibits reactivity typical of a secondary amine, participating in a wide range of organic transformations.[1] Its utility as a synthetic intermediate is vast.

-

Basicity and Salt Formation: As a base, this compound readily reacts with acids to form stable morpholinium salts.[7][11] This property is fundamental to its role as a pH adjuster.

-

Enamine Synthesis: this compound is commonly used to generate enamines from ketones and aldehydes. These enamines are versatile intermediates in organic synthesis, particularly for C-C bond formation via alkylation or acylation.[1]

-

N-Alkylation and N-Acylation: The nitrogen atom acts as a nucleophile, reacting with alkylating agents (e.g., alkyl halides) and acylating agents to form N-substituted this compound derivatives.[11] This reactivity is crucial for incorporating the this compound moiety into larger molecules.

-

Nitrosation: Under certain conditions, particularly in the presence of nitrous acid, this compound can undergo nitrosation to form N-nitrosothis compound.[7] This is a significant consideration from a toxicological standpoint, as N-nitrosothis compound is a known carcinogen.[7][17]

Caption: General reactivity of the this compound nitrogen atom.

Core Applications

The versatility of this compound has led to its adoption in numerous high-value applications, from large-scale industrial processes to the fine-tuning of life-saving pharmaceuticals.

Drug Development and Medicinal Chemistry

The this compound ring is a celebrated scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles.[5][18] Its presence can enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of a molecule to improve oral bioavailability.[6][19]

-

Privileged Scaffold: It is considered a privileged structure because it can bind to a wide range of biological targets with high affinity when appropriately substituted.[5]

-

Pharmacokinetic Modulation: In CNS drug discovery, the this compound ring is used to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[19] Its pKa is close to physiological pH, which can enhance solubility and permeability across the blood-brain barrier.[19]

-

FDA-Approved Drugs: A significant number of FDA-approved drugs contain the this compound moiety. Notable examples include:

Corrosion Inhibition

This compound is a widely used neutralizing amine for combating corrosion in steam boiler systems, power plants, and condensate return lines.[1][4][23]

-

Mechanism of Action:

-

pH Adjustment: It neutralizes carbonic acid formed from the dissolution of carbon dioxide in the steam condensate, thereby raising the pH and reducing acidic corrosion.[23]

-

Volatility: Its volatility is very similar to that of water, which ensures that it distributes evenly throughout the steam and water phases of the system, providing comprehensive protection.[1]

-

Film Formation: The nitrogen and oxygen atoms in this compound can coordinate with iron atoms on the steel surface, forming a protective film through physical and chemical adsorption that inhibits the corrosion process.[7][24]

-

Organic Synthesis and Industrial Applications

Beyond its role in pharmaceuticals, this compound is a workhorse chemical in broader organic synthesis and industry.

-

Synthetic Intermediate: It is a key building block for rubber accelerators, agricultural fungicides, and herbicides.[4]

-

Solvent: Due to its polarity and low cost, it is often used as a solvent for chemical reactions.[1][4]

-

Emulsifiers: Fatty acid salts of this compound are used as emulsifiers, for example, in the formulation of waxes and polishes, and in the coating of fruits to replace the natural protective wax lost during cleaning.

-

Optical Brighteners: It serves as an intermediate in the manufacturing of optical brighteners used in detergents.[4]

Analytical Characterization

Standard spectroscopic methods are employed for the structural elucidation and quality control of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H stretching vibration, C-H stretching, and the C-O-C (ether) stretching. Conformational isomers (Chair-Eq and Chair-Ax) can be distinguished using advanced IR techniques.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum typically shows three signals: a broad singlet for the N-H proton and two multiplets corresponding to the protons on the carbons adjacent to the nitrogen (-N-CH₂-) and the oxygen (-O-CH₂-).[25]

-

¹³C NMR: Two distinct signals are expected for the two sets of non-equivalent carbon atoms.[26]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 87, along with characteristic fragmentation patterns.[25][27]

Safety, Toxicology, and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as flammable, corrosive, and toxic by inhalation, dermal contact, and ingestion.[12][28][29]

Hazards:

-

Corrosivity: It is a strong base and can cause severe chemical burns to the skin and eyes upon contact.[13][30][31] Eye contact can lead to permanent damage.[30][31]

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[29] Inhalation of vapors can cause severe irritation to the respiratory tract.[30][31][32] Long-term or repeated exposure may cause damage to the liver and kidneys.[30][32]

-

Carcinogenicity: While this compound itself is not classified as a human carcinogen (IARC Group 3), it can react with nitrites to form N-nitrosothis compound, a compound that is carcinogenic in animal studies.[17]

Experimental Protocol: Safe Handling and Storage

Adherence to a strict protocol is essential when working with this compound to minimize exposure and ensure laboratory safety.

Step-by-Step Handling Procedure:

-

Preparation and PPE: Before handling, ensure a safety shower and eyewash station are immediately accessible.[17] Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron.[12]

-

Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[12][33]

-

Preventing Ignition: this compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[12][28] Use non-sparking tools and ensure all equipment (containers, pumps) is properly grounded and bonded to prevent static discharge.[12][17][33]

-

Dispensing: When transferring the liquid, use caution to avoid splashing and the generation of aerosols or mists.[17]

-

Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[34] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[17][34] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[34] Do not allow the spill to enter drains or waterways.[34]

-

Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[12]

Caption: Safe handling workflow for this compound.

Storage Requirements:

-

Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[12][33][34]

-

Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[12][17]

-

Store in a designated corrosives and flammables area, segregated from incompatible materials such as strong oxidizing agents and acids.[12][33]

-

Ensure the storage area is locked and only accessible to authorized personnel.[17][28]

References

- Wikipedia. This compound.

- Ataman Kimya. This compound.

- LookChem. This compound (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.

- Ballel, N., et al. (2020). This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Singh, A., et al. (2024). A Minireview on the this compound-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega.

- Ciancaleoni, S., et al. (2022). Occurrence of this compound in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(12), 1749-1768.

- Redox. Safety Data Sheet this compound. (2022).

- Singh, N., et al. (2024). Synthesis and SAR of this compound and its derivatives: A review update. E3S Web of Conferences, 514, 01004.

- Ataman Kimya. This compound.

- Nexchem Ltd. SAFETY DATA SHEET - this compound.

- ResearchGate. This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules.

- Henan Haofei Chemical Co.,Ltd. This compound production method. (2018).

- Taylor & Francis Online. This compound – Knowledge and References.

- Wang, F., et al. (2024). Study on the Performance and Mechanism of this compound Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI Coatings, 14(8), 995.

- CarboMer, Inc. Safety Data Sheet - this compound. (2020).

- Google Patents. US4739051A - Preparation of this compound.

- Taylor & Francis Online. Therapeutic potential of this compound-based compounds in neurodegenerative diseases: SAR insights and analysis.

- Cheméo. This compound (CAS 110-91-8) - Chemical & Physical Properties.

- Guiñazú, M., et al. (2001). Corrosion Inhibition of Pure Aluminum by this compound-Methylene-Phosphonic Acid in Neutral Chloride Solution. CORROSION, 57(10), 898–904.

- Penta Manufacturing Company. Safety Data Sheet - this compound. (2025).

- National Center for Biotechnology Information. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- PubChem. This compound.

- Canada.ca. Hazardous substance assessment – this compound.

- MDPI. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.

- INCHEM. This compound (HSG 92, 1995).

- Chemtex Speciality Limited. This compound uses in water treatment.

- National Center for Biotechnology Information. Occurrence of this compound in Central Nervous System Drug Discovery.

- Australian Industrial Chemicals Introduction Scheme. This compound: Human health tier II assessment. (2016).

- ResearchGate. Chemical structures of various this compound containing natural and synthetic compounds.

- ResearchGate. Comparative Study of this compound-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration.

- National Center for Biotechnology Information. Unraveling the Conformational Preference of this compound: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.

- ACS Publications. Unraveling the Conformational Preference of this compound: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.

- PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines.

- ResearchGate. (a) Mass spectra of this compound cation and fragment ions which are....

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound as a privileged structure: A review on the medicinal chemistry and pharmacological activity of this compound containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. This compound: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Unraveling the Conformational Preference of this compound: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. polybluechem.com [polybluechem.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Everything You Need to Know About this compound - ChemCeed [chemceed.com]

- 15. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. US4739051A - Preparation of this compound - Google Patents [patents.google.com]

- 17. redox.com [redox.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Occurrence of this compound in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. This compound uses in water treatment [chemtexltd.com]

- 24. Study on the Performance and Mechanism of this compound Salt Volatile Corrosion Inhibitors on Carbon Steel [mdpi.com]

- 25. This compound(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 26. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. nexchem.co.uk [nexchem.co.uk]

- 29. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 30. Hazardous substance assessment – this compound - Canada.ca [canada.ca]

- 31. This compound (HSG 92, 1995) [inchem.org]

- 32. datasheets.scbt.com [datasheets.scbt.com]

- 33. trc-corp.com [trc-corp.com]

- 34. pentachemicals.eu [pentachemicals.eu]

The Morpholine Moiety: A Physicochemical Compass for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Simple Ring

In the intricate landscape of medicinal chemistry, the morpholine ring, a six-membered saturated heterocycle bearing an ether and a secondary amine, has emerged as a "privileged scaffold".[1] Its unassuming structure belies a profound influence on the physicochemical properties of drug candidates, often steering them toward improved pharmacokinetic and pharmacodynamic profiles.[1] This guide, intended for the discerning drug discovery professional, moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of why and how the this compound moiety exerts its powerful effects. We will explore its core physicochemical attributes, dissect its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide field-proven experimental protocols to empower your own research endeavors. The strategic incorporation of this compound is not a matter of chance, but a calculated decision rooted in a firm grasp of its chemical personality.

Part 1: Deconstructing the Physicochemical Core of this compound

The utility of this compound in drug design is a direct consequence of its unique electronic and conformational features. The electron-withdrawing nature of the oxygen atom subtly tempers the basicity of the nitrogen, while the flexible chair-like conformation provides a versatile scaffold for molecular elaboration.[2] These characteristics translate into a suite of desirable physicochemical properties that can be leveraged to overcome common drug discovery hurdles.

Basicity (pKa): A Balancing Act for Optimal Ionization

The pKa of a molecule is a critical determinant of its solubility, permeability, and target engagement. The nitrogen atom in the this compound ring is basic, but its pKa is attenuated to approximately 8.7 by the inductive effect of the geminal oxygen atom.[3] This places it in a "sweet spot" for many biological applications. At physiological pH (around 7.4), a significant portion of this compound-containing compounds will exist in a protonated, positively charged state. This enhances aqueous solubility, a crucial factor for drug formulation and absorption. However, the moderate basicity ensures that a sufficient fraction of the compound remains in its neutral, more lipophilic form, which is essential for traversing cellular membranes.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance in Drug Design |

| pKa | ~8.7 | Modulates the balance between aqueous solubility (ionized form) and membrane permeability (neutral form) at physiological pH.[3] |

| cLogP | -0.86 | The negative value indicates inherent hydrophilicity, which can be used to counterbalance lipophilic regions of a larger molecule and improve solubility. |

| Hydrogen Bonding | Acceptor (Oxygen) & Donor (Nitrogen) | The oxygen atom is a strong hydrogen bond acceptor, while the protonated nitrogen is a hydrogen bond donor. These interactions are crucial for target binding and solubility.[2][4] |

| Metabolic Stability | Generally High | The this compound ring is relatively resistant to oxidative metabolism compared to other nitrogen-containing heterocycles like piperidine. |

Lipophilicity (LogP/LogD): Tuning for Permeability and Beyond

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter governing a drug's ability to cross biological membranes. This compound itself is a hydrophilic molecule, with a calculated LogP of -0.86. This inherent water-solubility makes it an excellent building block to incorporate into highly lipophilic drug candidates to mitigate poor solubility and improve their overall ADME profile.[1] The strategic placement of a this compound moiety can thus be a powerful tool to achieve the delicate balance between solubility and permeability that is the hallmark of a successful oral drug.

Hydrogen Bonding: The Architect of Molecular Recognition

The this compound ring is a versatile hydrogen bonding partner. The oxygen atom acts as a potent hydrogen bond acceptor, while the nitrogen, particularly in its protonated state, can serve as a hydrogen bond donor.[2][4] These interactions are fundamental to a drug's ability to bind to its biological target with high affinity and specificity. In many kinase inhibitors, for example, the this compound oxygen forms a critical hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the active site.[6][7]

Metabolic Stability: A Shield Against Premature Clearance

A significant advantage of the this compound ring is its relative stability towards oxidative metabolism, particularly when compared to other cyclic amines like piperidine.[8] The electron-withdrawing effect of the oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to hydroxylation by cytochrome P450 enzymes.[8] This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. However, it is crucial to note that the metabolic fate of a this compound-containing compound is highly dependent on the overall molecular context and substitution patterns.

Part 2: The this compound Advantage in ADME Optimization

The judicious incorporation of a this compound moiety can profoundly and positively influence the ADME properties of a drug candidate. This is particularly evident in the development of drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[2][4][5][9][10]

Enhancing Aqueous Solubility

As previously discussed, the basic nitrogen of the this compound ring allows for the formation of water-soluble salts and contributes to the overall polarity of the molecule. This is a key strategy for improving the solubility of otherwise "greasy" compounds, facilitating their formulation and absorption.[1]

Modulating Membrane Permeability

The ability of this compound to exist in both ionized and neutral forms at physiological pH is central to its role in modulating permeability.[4][5] The neutral form can passively diffuse across lipid bilayers, while the transient protonation can aid in interactions with membrane transporters. This dynamic equilibrium is often key to achieving optimal oral bioavailability.

Impact on CNS Penetration

For CNS-acting drugs, the this compound ring has proven to be a particularly valuable scaffold.[2][4][5][9][10] Its well-balanced lipophilic-hydrophilic profile, coupled with its moderate basicity, can enhance a molecule's ability to cross the blood-brain barrier.[4][5] Furthermore, its flexible conformation allows it to act as a scaffold, correctly orienting other functional groups for interaction with CNS targets.[2][4]

Part 3: Experimental Protocols for Physicochemical Profiling

A deep understanding of the physicochemical properties of your this compound-containing compounds is essential for rational drug design. The following are detailed, field-proven protocols for determining key parameters.

Determination of pKa by Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is the gold-standard for pKa determination due to its high precision and direct measurement of pH changes upon the addition of a titrant.[11][12] The use of a co-solvent like methanol is often necessary for sparingly soluble compounds, but it's crucial to extrapolate the results back to aqueous conditions.

Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[11][13]

-

Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture).[11][13] Ensure the compound is fully dissolved.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature.[13] Begin stirring the solution and purge with nitrogen to remove dissolved carbon dioxide.[11][13]

-

Titration: Titrate the sample with a standardized solution of 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds).[11][13] Add the titrant in small increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11]

Determination of LogD by the Shake-Flask Method

Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol), providing a direct measure of its lipophilicity at a specific pH (LogD).[14][15][16][17] The use of pre-saturated solvents is critical to ensure that the two phases are in equilibrium before the addition of the test compound.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together overnight and then allowing the layers to separate.[14]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

-

Equilibration: Shake the vial for a set period (e.g., 2 hours) to allow the compound to partition between the two phases.[18]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Kinetic Solubility Assay (Nephelometric Method)

Causality Behind Experimental Choices: Kinetic solubility assays are high-throughput methods designed to assess the solubility of compounds under non-equilibrium conditions, which is often more representative of early-stage drug discovery experiments.[19][20][21][22][23] The nephelometric method detects the formation of a precipitate by measuring light scattering, providing a rapid assessment of solubility.

Protocol:

-